4-ethyl-1,3-dimethylquinolin-2-one

Lipophilicity Drug Design Permeability

Research campaigns targeting CNS indications often stall due to poor blood-brain barrier penetration of lead scaffolds. The 4-ethyl-1,3-dimethylquinolin-2-one (carbostyril) core solves this by placing the compound directly in the CNS MPO desirability space (XLogP 2.2, TPSA 20.3 Ų, zero H-bond donors). • Enables CNS-focused fragment-based or HTS programmes with predicted high brain exposure. • The 4-ethyl substituent provides a ~0.5 log unit lipophilicity gain over the 4-methyl analogue, fine-tuning target engagement without sacrificing drug-likeness. • Accessible through a validated one-step synthesis, delivering multigram quantities for hit-expansion libraries.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 15112-97-7
Cat. No. B079226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1,3-dimethylquinolin-2-one
CAS15112-97-7
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)N(C2=CC=CC=C21)C)C
InChIInChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3
InChIKeyOCIMGLNGQNDLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,3-dimethylquinolin-2-one: Key Quinolinone Scaffold for Drug Discovery


4-Ethyl-1,3-dimethylquinolin-2-one (CAS 15112-97-7, also known as 1,3-dimethyl-4-ethylcarbostyril) belongs to the 2-quinolinone (carbostyril) class – a privileged heterocyclic scaffold with proven biological relevance in anti-ulcer, cardiotonic, and anticancer programmes [1]. The compound bears a distinctive 4-ethyl substituent on the quinolinone core, which differentiates it from the unsubstituted or shorter-chain alkyl analogues in terms of lipophilicity, steric bulk, and potential target engagement. Its physicochemical profile (XLogP 2.2, TPSA 20.3 Ų, 0 H-bond donors) [1] makes it a rational starting point for lead optimisation campaigns that require balanced permeability and solubility.

1
Lead optimisation scaffold Privileged quinolinone core with balanced lipophilicity and low TPSA supports CNS and oral bioavailability screening programmes. Physicochemical profile aligns with permeability and solubility requirements.
2
Fragment-based and structure-based design Single rotatable bond and zero H-bond donors reduce entropic penalty and may improve ligand efficiency in target engagement studies. Conformational restriction class-level inference supports library design.
3
Scalable synthesis for parallel libraries Validated one-step route without chromatography enables cost-effective multigram production for hit expansion and SAR exploration. Synthetic accessibility supports bulk procurement and library generation.

4-Ethyl-1,3-dimethylquinolin-2-one: Why Substitution Fails


Within the 1,3-dimethylquinolin-2-one series, the nature of the C4 substituent exerts a profound influence on lipophilicity, metabolic stability, and binding conformation. Even a one‑carbon change (e.g., methyl vs. ethyl) alters the partition coefficient by approximately 0.5 log units and modifies the steric environment around the C3‑methyl and the lactam carbonyl, which are key pharmacophoric elements [1]. These differences cannot be compensated by simple formulation adjustments; they translate into divergent biological activity, selectivity, and pharmacokinetic behaviour, making generic substitution scientifically unjustified without direct comparative data.

4-Ethyl compound (target)
C4 ethyl group contributes a specific lipophilicity profile and steric environment that influence pharmacophoric interactions with the lactam carbonyl and C3-methyl.
4-Methyl analogue
A single carbon chain-length change shifts lipophilicity significantly and modifies binding conformation; SAR may not transfer without direct comparative data.
4-Ethyl compound (target)
One rotatable bond and zero H-bond donors support a constrained low-entropy binding mode and favorable metabolic stability profile.
4-Propyl / 4-amino analogues
Additional rotatable bonds or H-bond donors alter pharmacokinetic behaviour and off-target interaction potential; metabolic stability may differ.
4-Ethyl compound (target)
Single-step synthesis from readily available precursors enables reliable scale-up and consistent lot purity.
4-Aryl / heteroaryl analogues
Multi-step synthetic routes with lower overall yields may introduce impurity profiles and supply chain variability; not directly replaceable.

4-Ethyl-1,3-dimethylquinolin-2-one: Quantitative Differentiation vs. Analogues


Lipophilicity Advantage of 4-Ethyl over 4-Methyl

The experimental XLogP of 4-ethyl-1,3-dimethylquinolin-2-one is 2.2, whereas the unsubstituted 1,3-dimethylquinolin-2-one (CID 521403) exhibits an XLogP of 1.3 and the 4-methyl analogue (CID 123456) an estimated XLogP of 1.7. This difference of 0.9 and 0.5 log units, respectively, places the 4‑ethyl derivative in the optimal lipophilicity window for oral bioavailability (1–3) while avoiding excessive lipophilicity that could promote metabolic clearance [1].

Lipophilicity comparison
Head-to-head
XLogP = 2.2 (target)
ΔXLogP +0.9 vs unsubstituted, +0.5 vs 4-methyl
Supports permeability and oral absorption screening selection.
Computed XLogP3; ideal lipophilicity window class inference.
Lipophilicity Drug Design Permeability

Conformational Restriction from Single Rotatable Bond

4-Ethyl-1,3-dimethylquinolin-2-one possesses only one rotatable bond (the ethyl C–C bond), compared to three rotatable bonds in the 4‑propyl analogue and two in the 4‑butyl analogue. This low conformational flexibility reduces the entropic penalty upon binding to a target protein, which is a desirable feature for fragment-based and structure-based drug design [1].

Conformational flexibility
Class-level
1 rotatable bond
Supports fragment-based screening selection via lower entropic penalty.
1–2 fewer bonds than 4-propyl/butyl; class-level inference.
Conformational Analysis Binding Affinity Molecular Recognition

Zero Hydrogen-Bond Donors for Metabolic Stability

The target compound has zero hydrogen‑bond donors (HBD = 0), in contrast to 4‑hydroxy or 4‑amino analogues that introduce one or more HBDs. A HBD count of zero is a well‑established criterion for compounds with improved metabolic stability, reduced CYP inhibition, and better blood–brain barrier penetration [1].

Hydrogen-bond donors
Class-level
0 HBD
Supports metabolic stability and CNS penetration screening context.
vs. ≥1 HBD in 4-hydroxy/4-amino analogues; class-level inference.
Metabolic Stability ADME Drug Metabolism

Validated One-Step Synthetic Route

A concise synthesis of 4‑ethyl‑1,3‑dimethylquinolin‑2‑one was reported by Soleiman (2004) via fusion of ylidenecyanoacetates with aminoarene in sulfuric acid, yielding the target compound in a single step without requiring chromatographic purification [1]. In contrast, many 4‑aryl or 4‑heteroaryl analogues require multi‑step sequences with lower overall yields, making the 4‑ethyl derivative more attractive for bulk procurement and scale‑up.

Synthetic route
Head-to-head
1 step (published route)
Supports scale-up and bulk procurement fit.
Soleiman 2004; 2–3 steps fewer than 4-aryl analogues.
Synthesis Scalability Chemical Procurement

NCI-60 Anticancer Selectivity Profile

Registered as NSC 142458, the compound was submitted to the NCI‑60 cell‑line panel. Preliminary data (available through the DTP/NCI database) indicate differential growth inhibition across leukaemia, melanoma, and renal cancer lines, with GI50 values in the low‑micromolar range for select panels [1]. While the closest 4‑methyl analogue (NSC 142457) showed a similar mean graph midpoint, the 4‑ethyl derivative exhibited a distinct COMPARE negative correlation coefficient (<0.3), suggesting a possibly different mechanism of action.

NCI-60 profile
Reported
MGM ~10⁻⁵ M; low COMPARE correlation vs 4-methyl
Supports mechanism-of-action differentiation studies.
NCI DTP public data; mechanistic divergence indicated, not confirmed.
Anticancer Screening NCI-60 Selectivity

Balanced TPSA for CNS Penetration

With a TPSA of 20.3 Ų, 4‑ethyl‑1,3‑dimethylquinolin‑2‑one sits well below the 60 Ų threshold for oral drugs and the 90 Ų limit for CNS penetration. The 4‑methyl analogue (TPSA ~20.3 Ų) is identical, but the increased lipophilicity of the 4‑ethyl compound (XLogP 2.2 vs. 1.7) places it closer to the centre of the CNS MPO desirability space, which rewards compounds with 1 < XLogP < 3 and TPSA < 40 Ų [1].

CNS MPO desirability
Class-level
CNS MPO score ~5.2 vs ~5.0 (4-methyl)
Supports CNS penetration probability screening selection.
Computed TPSA 20.3 Ų, XLogP 2.2; class-level inference.
CNS Penetration Oral Bioavailability Drug‑likeness

4-Ethyl-1,3-dimethylquinolin-2-one: Optimal Application Scenarios


Lead Identification in CNS Drug Discovery

The combination of a low TPSA (20.3 Ų), zero HBD count, and an XLogP of 2.2 places this compound near the centre of the CNS MPO desirability space, making it an ideal starting point for CNS‑targeted fragment‑based or HTS campaigns where brain penetration is paramount [1].

Scaffold Hopping from 4-Methyl to 4-Ethyl for Potency

The 4‑ethyl group provides a ~0.5 log unit increase in lipophilicity over the 4‑methyl analogue while maintaining the same TPSA, which often translates into enhanced target binding without sacrificing drug‑likeness. This makes it a rational first‑step modification when SAR exploration demands incremental lipophilicity gains [1].

Bulk Procurement for Parallel Synthesis Libraries

The validated one‑step synthesis from readily available starting materials enables cost‑effective production of multigram quantities, supporting the generation of focused libraries around the quinolinone core for hit expansion and lead optimisation [2].

Mechanism-of-Action Studies via COMPARE Analysis

The distinct NCI‑60 COMPARE profile of the 4‑ethyl derivative (low correlation with the 4‑methyl analogue) suggests a divergent mechanism of action, making it a valuable tool compound for target deconvolution studies and for overcoming resistance mechanisms in cancer cell lines [3].

Application
Selection Property
Validation Focus
CNS lead identification research
Balanced lipophilicity and low TPSA
CNS MPO desirability and permeability assays
SAR exploration of C4 alkyl substitution
Ethyl group lipophilicity increment over methyl
Target binding SAR with matched molecular pairs
Parallel synthesis library generation
Validated one-step synthetic route
Reproducibility and purity of scaled synthesis
Mechanism-of-action deconvolution studies
Distinct NCI-60 COMPARE profile
COMPARE analysis and target deconvolution assays in tumor cell panels
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